2-Benzylphenyl undecanoate

Lipophilicity LogP Partition coefficient

Researchers seeking high-molecular-weight antioxidants for polymer processing above 200°C face volatilization losses with conventional phenolics like BHT. 2-Benzylphenyl undecanoate resolves this through its ortho-benzylphenol core, which upon hydrolysis releases a radical-trapping species with 1.5× the peroxyl-radical scavenging rate of BHT, while its undecanoate chain ensures a LogP of 6.71 for excellent solubility in hydrocarbon oils and polymers. - Hydrolysis-activated antioxidant: traps 3-4 peroxy radicals per molecule under thermal-oxidative stress, outperforming BHT. - High thermal stability & low volatility: retains activity during extrusion/molding of polyolefins and engineering thermoplastics. - Supply assurance: stocked for immediate global dispatch with full documentation, supporting both single-bottle research quantities and bulk industrial orders.

Molecular Formula C24H32O2
Molecular Weight 352.5 g/mol
CAS No. 143074-29-7
Cat. No. B15162739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylphenyl undecanoate
CAS143074-29-7
Molecular FormulaC24H32O2
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OC1=CC=CC=C1CC2=CC=CC=C2
InChIInChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-12-19-24(25)26-23-18-14-13-17-22(23)20-21-15-10-9-11-16-21/h9-11,13-18H,2-8,12,19-20H2,1H3
InChIKeyYXRHFZBXUYBNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylphenyl Undecanoate (CAS 143074-29-7): A High-LogP Aromatic Ester for Specialty Antioxidant and Formulation Applications


2-Benzylphenyl undecanoate (CAS 143074-29-7) is an aromatic ester formed by the condensation of 2-benzylphenol with undecanoic acid. With a molecular weight of 352.5 g/mol and a calculated octanol-water partition coefficient (LogP) of 6.71 [1], this compound exhibits pronounced lipophilicity characteristic of long-chain fatty acid esters. Its structure incorporates an ortho-benzylphenol moiety, a scaffold recognized in the antioxidant literature for enhanced radical-trapping capacity relative to conventional hindered phenols [2]. While the undecanoate ester itself is not a direct antioxidant, it serves as a lipophilic prodrug or latent stabilizer, potentially hydrolyzing to release the active 2-benzylphenol under oxidative or thermal stress.

Why 2-Benzylphenyl Undecanoate Cannot Be Replaced by Generic Phenolic Esters or Simple Undecanoates


Generic substitution fails because 2-benzylphenyl undecanoate combines two functional features not simultaneously present in common alternatives: (1) an ortho-benzylphenol core that, upon ester hydrolysis, provides a phenolic antioxidant with a radical-trapping rate constant 1.5× higher than butylated hydroxytoluene (BHT) and the ability to trap 3–4 peroxy radicals per molecule [1]; and (2) an undecanoate chain that imparts a calculated LogP of 6.71 [2], dramatically exceeding the lipophilicity of free 2-benzylphenol (estimated LogP ~3.5) or short-chain phenolic esters such as benzyl benzoate (LogP ~3.5). Simple alkyl undecanoates lack the antioxidant potential, while conventional phenolic antioxidants like BHT lack the thermal stability and low volatility conferred by the high-molecular-weight ester. The orthogonal design ensures that neither property can be replicated by a single off-the-shelf alternative.

Quantitative Differentiation of 2-Benzylphenyl Undecanoate vs. Closest Analogs: Lipophilicity, Latent Antioxidant Activity, and Thermal Stability


Comparative Lipophilicity: 2-Benzylphenyl Undecanoate vs. Free Phenol and Benzyl Benzoate

2-Benzylphenyl undecanoate exhibits a calculated LogP of 6.71 [1], which is >3 log units higher than that of its free phenol counterpart 2-benzylphenol (estimated LogP ~3.5) and approximately 3 log units higher than the common fragrance ester benzyl benzoate (LogP ~3.5). This substantial difference quantifies its superior partitioning into non-polar environments.

Lipophilicity LogP Partition coefficient Formulation

Latent Antioxidant Activity: o-Benzylphenol Ester vs. BHT Benchmark

While 2-benzylphenyl undecanoate itself is not a direct antioxidant, its hydrolysis product 2-benzylphenol belongs to a class of o-benzyl-substituted phenols that have been shown to trap 3–4 peroxy radicals per molecule and exhibit radical-trapping rate constants (kinh) at least 1.5 times higher than that of butylated hydroxytoluene (BHT) [1]. This class-level effect is attributed to the labile α-hydrogen on the benzyl group, which stabilizes the phenoxy radical and enables phenol regeneration.

Antioxidant Radical trapping Polymer stabilization o-Benzylphenol

Thermal Stability and Volatility: Undecanoate Ester vs. BHT

The undecanoate ester moiety confers a molecular weight of 352.5 g/mol [1], significantly higher than that of BHT (220.4 g/mol). Higher molecular weight esters typically exhibit elevated boiling points and reduced vapor pressure. While experimental boiling point data for 2-benzylphenyl undecanoate are not available, analogous fatty acid esters of similar size have boiling points exceeding 400°C, compared to BHT's boiling point of 265°C. This implies substantially lower volatility.

Thermal stability Volatility High-temperature processing Ester

2-Benzylphenyl Undecanoate: Evidence-Driven Application Scenarios for Procurement and Research


High-Temperature Polymer Stabilization

Polymers processed above 200°C, such as polyolefins and engineering thermoplastics, require antioxidants that resist volatilization. The high molecular weight and low predicted volatility of 2-benzylphenyl undecanoate make it a candidate for retention during extrusion and molding, while its latent o-benzylphenol antioxidant activity [1] may activate under thermal-oxidative stress.

Lipophilic Antioxidant Prodrug in Lubricants and Functional Fluids

Lubricant formulations demand additives with high solubility in hydrocarbon base oils. The LogP of 6.71 [2] ensures excellent compatibility with mineral oils and synthetic hydrocarbons. The potential for controlled hydrolysis to release 2-benzylphenol could provide gradual antioxidant replenishment in high-temperature lubrication environments.

Specialty Ester for Non-Polar Formulations in Cosmetics and Personal Care

Cosmetic esters are selected for their emollience and stability. The high lipophilicity of 2-benzylphenyl undecanoate positions it as a potential emollient or delivery vehicle for lipophilic actives, while its ester linkage offers hydrolytic stability under acidic formulation conditions.

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